Irpagratinib
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Irpagratinib involves multiple steps, starting with the preparation of key intermediatesThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and compliance with regulatory standards. This includes the use of large-scale reactors, automated systems for precise control of reaction conditions, and rigorous quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
Irpagratinib undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and electrophiles like alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various substituted derivatives, depending on the nature of the substituents introduced .
Scientific Research Applications
Irpagratinib has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying FGFR4 inhibition and its effects on cellular signaling pathways.
Biology: Investigated for its role in modulating cellular processes such as proliferation, differentiation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for treating advanced hepatocellular carcinoma and other cancers with FGF19 overexpression.
Industry: Utilized in the development of targeted therapies and personalized medicine approaches for cancer treatment
Mechanism of Action
Irpagratinib exerts its effects by selectively inhibiting FGFR4, a receptor tyrosine kinase involved in various cellular processes. By binding to the kinase domain of FGFR4, this compound blocks the activation of downstream signaling pathways, such as the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways. This inhibition leads to reduced cell proliferation, increased apoptosis, and decreased tumor growth in cancers with FGF19 overexpression .
Comparison with Similar Compounds
Similar Compounds
BLU554: Another FGFR4 inhibitor with similar therapeutic potential but different pharmacokinetic properties.
H3B-6527: A selective FGFR4 inhibitor with distinct chemical structure and efficacy profile.
FGF401: An FGFR4 inhibitor with unique binding characteristics and clinical applications.
INCB062079: A potent FGFR4 inhibitor with promising preclinical and clinical data
Uniqueness of Irpagratinib
This compound stands out due to its high selectivity for FGFR4, favorable pharmacokinetic properties, and demonstrated efficacy in clinical trials. Its ability to effectively inhibit FGFR4 signaling in cancers with FGF19 overexpression makes it a promising candidate for targeted cancer therapy .
Biological Activity
Irpagratinib (ABSK-011) is a highly selective inhibitor of fibroblast growth factor receptor 4 (FGFR4), primarily developed for the treatment of advanced solid tumors, particularly hepatocellular carcinoma (HCC) characterized by FGF19 overexpression. This compound is emerging as a significant candidate in oncology due to its targeted mechanism of action and promising clinical results.
This compound functions by inhibiting the FGFR4 signaling pathway, which is crucial in tumorigenesis, particularly in HCC. Dysregulation of this pathway, often due to FGF19 overexpression, is implicated in approximately 30% of HCC cases. By blocking FGFR4, this compound aims to halt tumor growth and promote apoptosis in cancer cells.
Pharmacokinetics and Efficacy
Pharmacokinetic studies indicate that this compound exhibits high exposure levels in animal models, including mice, rats, and dogs. It demonstrates significant antitumor activity in subcutaneous xenograft models, suggesting robust therapeutic potential in vivo .
Clinical Trials and Findings
Recent clinical trials have provided substantial evidence regarding the efficacy of this compound:
- Phase I Study : The first-in-human trial revealed an overall response rate (ORR) of 40.7% among patients with FGF19-positive HCC .
- Phase II Study : At the 2024 ESMO-GI Congress, it was reported that a combination therapy of this compound with atezolizumab achieved an ORR of 50% in patients with advanced HCC . This combination therapy also exhibited strong efficacy in patients previously treated with immune checkpoint inhibitors (ICIs), with an ORR of 44.8% and a disease control rate (DCR) of 79.3% among heavily pre-treated patients .
Summary of Clinical Data
Study Phase | Treatment Combination | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Duration of Response (mDoR) | Median Progression-Free Survival (mPFS) |
---|---|---|---|---|---|
Phase I | This compound Monotherapy | 40.7% | N/A | N/A | N/A |
Phase II | This compound + Atezolizumab | 50% | N/A | N/A | N/A |
Phase II | This compound Monotherapy (Pre-treated) | 44.8% | 79.3% | 7.4 months | 5.5 months |
Case Study 1: Advanced Hepatocellular Carcinoma
In a cohort study involving 40 patients with advanced HCC who had previously received both ICIs and tyrosine kinase inhibitors (TKIs), the administration of this compound yielded an ORR of 36.8% and a DCR of 78.9% . Notably, the longest duration of response observed was 16.4 months , indicating that this compound may provide substantial benefits even in heavily pre-treated populations .
Case Study 2: Combination Therapy Efficacy
A recent study presented at the ESMO Congress highlighted the efficacy of combining this compound with atezolizumab for treating advanced HCC with FGF19 overexpression. This combination not only demonstrated a remarkable ORR but also improved safety profiles compared to traditional therapies, suggesting a new avenue for treatment in this challenging patient population .
Properties
CAS No. |
2230974-62-4 |
---|---|
Molecular Formula |
C28H32F2N6O5 |
Molecular Weight |
570.6 g/mol |
IUPAC Name |
N-[(3S,4S)-3-[[6-(2,6-difluoro-3,5-dimethoxyphenyl)-8-(3-methoxy-3-methylazetidin-1-yl)pyrido[3,4-d]pyrimidin-2-yl]amino]oxan-4-yl]prop-2-enamide |
InChI |
InChI=1S/C28H32F2N6O5/c1-6-21(37)32-16-7-8-41-12-18(16)34-27-31-11-15-9-17(22-23(29)19(38-3)10-20(39-4)24(22)30)33-26(25(15)35-27)36-13-28(2,14-36)40-5/h6,9-11,16,18H,1,7-8,12-14H2,2-5H3,(H,32,37)(H,31,34,35)/t16-,18+/m0/s1 |
InChI Key |
PGRHEHZIRYNZDV-FUHWJXTLSA-N |
Isomeric SMILES |
CC1(CN(C1)C2=C3C(=CC(=N2)C4=C(C(=CC(=C4F)OC)OC)F)C=NC(=N3)N[C@@H]5COCC[C@@H]5NC(=O)C=C)OC |
Canonical SMILES |
CC1(CN(C1)C2=C3C(=CC(=N2)C4=C(C(=CC(=C4F)OC)OC)F)C=NC(=N3)NC5COCCC5NC(=O)C=C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.